molecular formula C18H15ClN2O4 B2716712 1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione CAS No. 303986-25-6

1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione

Cat. No. B2716712
CAS RN: 303986-25-6
M. Wt: 358.78
InChI Key: VPRAOZOUPFTKRY-UHFFFAOYSA-N
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Description

The compound “1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione” has a CAS Number of 303986-25-6 and a molecular weight of 358.78 . The IUPAC name for this compound is 1-(3-chlorobenzyl)-3-(2-phenoxyethyl)-2,4,5-imidazolidinetrione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15ClN2O4/c19-14-6-4-5-13 (11-14)12-21-17 (23)16 (22)20 (18 (21)24)9-10-25-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 . This code provides a textual representation of the molecular structure, which includes information about the number and type of atoms, their connectivity, and any charge or stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 358.78 .

Scientific Research Applications

Environmental Impact and Fate

  • Occurrence and Behavior in Aquatic Environments: Chlorophenols, structurally related to the query compound, are widely used in various applications, leading to their presence in aquatic environments. They are known for their biodegradability but persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. Their presence is attributed to the consumption of products containing these compounds and their continuous introduction into the environment. Chlorophenols can form chlorinated by-products, which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).

Toxicity and Human Health

  • Toxicity of Chlorinated Hydrocarbons: Various chlorinated compounds, including those structurally similar to the query compound, have been implicated in causing a range of health issues, such as chloracne, liver disease, and teratogenicity. The review of the toxicity of these compounds highlights the need for further evaluation of the diseases they cause, whether by the chemicals themselves or by contaminants (Kimbrough, 1972).

Mechanisms of Action and Biological Effects

  • Phenolic Acids' Biological Activities: Chlorogenic Acid (CGA), while not the same, shares a phenolic structure with the query compound. CGA exhibits various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. It modulates lipid metabolism and glucose, offering insights into the potential health benefits and mechanisms of action of phenolic compounds (Naveed et al., 2018).

Applications in Environmental Remediation

  • Enzymatic Degradation of Organic Pollutants: The review on the use of redox mediators with oxidoreductive enzymes for the treatment of organic pollutants highlights a potential application area for compounds with similar functionalities. Such systems can enhance the degradation efficiency of recalcitrant compounds, suggesting a possible environmental application for the remediation of pollutants, including those related to the query compound (Husain & Husain, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c19-14-6-4-5-13(11-14)12-21-17(23)16(22)20(18(21)24)9-10-25-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRAOZOUPFTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione

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